molecular formula C9H12ClF3N2O B2527056 4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856033-98-1

4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2527056
CAS No.: 1856033-98-1
M. Wt: 256.65
InChI Key: AKKIYIWBUOAABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole, also known as TFP, is a chemical compound used in scientific research. It is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1) and has been shown to have potential therapeutic applications in various fields, including neuroscience and cancer research.

Mechanism of Action

4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole acts as a CB1 receptor antagonist and binds to the receptor, preventing the binding of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which has been implicated in various physiological processes, including pain, appetite, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, suggesting potential therapeutic applications in obesity and metabolic disorders. This compound has also been shown to have anti-tumor effects in various cancer cell lines, suggesting potential applications in cancer research.

Advantages and Limitations for Lab Experiments

4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. However, this compound has been shown to have off-target effects on other receptors, such as the serotonin receptor, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of 4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in scientific research. One potential application is in the study of the role of the endocannabinoid system in neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound may also have potential therapeutic applications in addiction and substance abuse disorders. Additionally, further research is needed to fully understand the off-target effects of this compound and to develop more selective CB1 receptor antagonists.

Synthesis Methods

The synthesis of 4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves several steps, including the reaction of 4-chloro-1H-pyrazole with propyl bromide to form 4-chloro-1-propyl-1H-pyrazole. This intermediate is then reacted with 2,2,2-trifluoroethyl chloroformate to produce this compound.

Scientific Research Applications

4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been extensively used in scientific research as a CB1 receptor antagonist. It has been shown to have potential therapeutic applications in various fields, including neuroscience, cancer research, and metabolic disorders. This compound has been used to study the role of the endocannabinoid system in various physiological processes, such as pain, appetite, and memory.

Properties

IUPAC Name

4-chloro-1-propyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3N2O/c1-2-3-15-4-7(10)8(14-15)5-16-6-9(11,12)13/h4H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKIYIWBUOAABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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